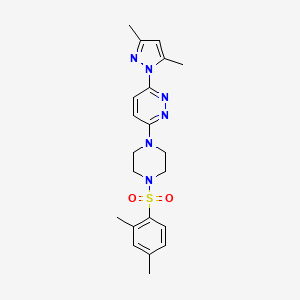

![molecular formula C16H18N6OS B2591025 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448132-95-3](/img/structure/B2591025.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

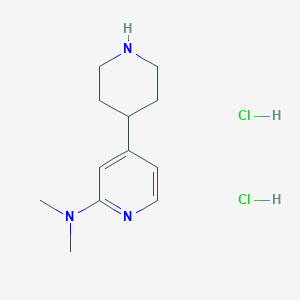

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide” is a derivative of benzo[d][1,2,3]triazol-1-yl. It is related to a series of compounds that have been synthesized and evaluated for their biological activities . These compounds have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of copper-catalyzed click reactions of azides with alkynes . This reaction is widely used due to its efficiency and versatility .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,3-triazole ring system . This structure is confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HR-MS .

Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their stability and reactivity. For instance, the compound “2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” has a molecular weight of 162.19 and is stable under normal conditions .

Wissenschaftliche Forschungsanwendungen

- Application : It serves as an in situ activation reagent, facilitating peptide bond formation. HBTU offers reactivity similar to symmetrical anhydrides and BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). Couplings proceed smoothly, and the addition of HOBt (1-hydroxybenzotriazole) can enhance reaction rates. Importantly, HBTU minimizes enantiomerization during fragment condensation and esterification reactions .

Peptide Synthesis Reagents

Zukünftige Richtungen

The future directions in the research of these compounds involve their potential use in the treatment of various diseases. For instance, they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Moreover, their interaction with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration, is also being investigated .

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c23-15(11-22-14-4-2-1-3-13(14)19-20-22)18-12-5-8-21(9-6-12)16-17-7-10-24-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKZWGVWKWCTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)